molecular formula C4H5N3O B12974332 (E)-1H-Imidazole-4-carbaldehyde oxime

(E)-1H-Imidazole-4-carbaldehyde oxime

Cat. No.: B12974332
M. Wt: 111.10 g/mol
InChI Key: VZEMVZZNSNMEPJ-FARCUNLSSA-N
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Description

(E)-1H-Imidazole-4-carbaldehyde oxime is an organic compound characterized by the presence of an imidazole ring substituted with a carbaldehyde oxime group at the 4-position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1H-Imidazole-4-carbaldehyde oxime typically involves the reaction of 1H-imidazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

1H-Imidazole-4-carbaldehyde+Hydroxylamine Hydrochloride(E)-1H-Imidazole-4-carbaldehyde oxime\text{1H-Imidazole-4-carbaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} 1H-Imidazole-4-carbaldehyde+Hydroxylamine Hydrochloride→(E)-1H-Imidazole-4-carbaldehyde oxime

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1H-Imidazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products

    Oxidation: Formation of nitrile derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1H-Imidazole-4-carbaldehyde oxime is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1H-Imidazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The imidazole ring can participate in π-π stacking interactions and hydrogen bonding, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde oxime: Similar in structure but with a benzene ring instead of an imidazole ring.

    Acetaldehyde oxime: Contains an aldehyde oxime group but lacks the heterocyclic ring.

    Pyridine-4-carbaldehyde oxime: Similar structure with a pyridine ring instead of an imidazole ring.

Uniqueness

(E)-1H-Imidazole-4-carbaldehyde oxime is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and chemical reagents, making it a versatile compound in various applications.

Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

(NE)-N-(1H-imidazol-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C4H5N3O/c8-7-2-4-1-5-3-6-4/h1-3,8H,(H,5,6)/b7-2+

InChI Key

VZEMVZZNSNMEPJ-FARCUNLSSA-N

Isomeric SMILES

C1=C(NC=N1)/C=N/O

Canonical SMILES

C1=C(NC=N1)C=NO

Origin of Product

United States

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